4-(Piperazin-1-yl)pyrimidine dihydrochloride
Description
4-(Piperazin-1-yl)pyrimidine dihydrochloride (CAS 634468-72-7) is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine moiety at the 4-position, with two hydrochloride counterions enhancing its solubility in aqueous media. This structure is pivotal in medicinal chemistry due to its ability to act as a versatile scaffold for drug development, particularly in targeting receptors and enzymes involved in neurological and oncological pathways . Its piperazine group facilitates hydrogen bonding and ionic interactions, making it a common pharmacophore in antihistamines (e.g., hydroxyzine derivatives ), kinase inhibitors , and other therapeutic agents.
Properties
IUPAC Name |
4-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFMYKBVXHYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735239 | |
| Record name | 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634468-72-7 | |
| Record name | 4-(Piperazin-1-yl)pyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)pyrimidine dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis methods . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, while reactions with aziridines can yield various substituted piperazines .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of 4-(Piperazin-1-yl)pyrimidine dihydrochloride derivatives. Research indicated that certain derivatives exhibited moderate efficacy against breast cancer cell lines, suggesting a promising avenue for developing new chemotherapeutic agents.
Antiviral Properties
The compound has also been evaluated for its antiviral properties, particularly against viral infections such as HIV. A study demonstrated that derivatives of this compound could inhibit viral replication, making it a candidate for further development in antiviral therapies .
Central Nervous System (CNS) Effects
Due to the piperazine component, this compound displays potential CNS activity. It has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating disorders like depression and anxiety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Ring
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride (CAS 1380300-84-4) :
The addition of a trifluoromethyl (-CF₃) group at the 6-position introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. This modification is advantageous in CNS-targeting drugs, where blood-brain barrier penetration is critical .- 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride (CAS 1427195-19-4): Substitution with a phenyl ring at the 2-position increases molecular weight (276.77 g/mol vs.
- Its molecular formula (C₈H₁₄ClN₅) reflects reduced steric hindrance compared to bulkier derivatives .
Piperazine Modifications
4-(4-Methylpiperazin-1-yl)pyrimidine derivatives :
Methylation of the piperazine nitrogen (e.g., in 4-(4-methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride ) reduces basicity, altering pharmacokinetic profiles such as tissue distribution and clearance rates.Chlorinated Derivatives (e.g., 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine) :
Chlorine atoms increase electrophilicity, enabling covalent binding to cysteine residues in target proteins. However, this may elevate toxicity risks .
Physicochemical Properties
*Predicted using fragment-based methods; values approximate.
Biological Activity
4-(Piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with significant biological activity, particularly as an antagonist of the α2-adrenergic receptor. This compound is characterized by its unique structure, which combines elements of piperazine and pyrimidine, allowing it to interact with various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14Cl2N4
- Molecular Weight : 237.13 g/mol
- CAS Number : 634468-72-7
4-(Piperazin-1-yl)pyrimidine dihydrochloride primarily acts as an antagonist at the α2-adrenergic receptor . This receptor is part of the G protein-coupled receptor family, and its blockade leads to a decrease in adenylate cyclase activity, resulting in reduced levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation can influence various physiological processes, including neurotransmitter release and vascular tone.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antidepressant Effects : Research indicates that derivatives of piperazine, including those related to 4-(Piperazin-1-yl)pyrimidine, exhibit serotonin reuptake inhibition, which is crucial for antidepressant action. For instance, a related compound demonstrated significant inhibition of serotonin reuptake and showed promise in animal models for depression .
- Anti-tumor Activity : Studies have shown that compounds with a similar structural framework can inhibit Class I PI3-kinase enzymes, which are implicated in cancer proliferation. This suggests that 4-(Piperazin-1-yl)pyrimidine dihydrochloride may also possess anti-tumor properties through similar mechanisms .
- PARP Inhibition : In specific studies involving thiouracil amides that target PARP1 in breast cancer cells, compounds structurally related to 4-(Piperazin-1-yl)pyrimidine were found to inhibit PARP1 activity significantly, enhancing apoptosis markers such as cleaved PARP and phosphorylated H2AX .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Anti-tumor | Inhibition of Class I PI3-kinase | |
| PARP Inhibition | Targeting PARP1 in cancer cells |
Structure-Activity Relationship (SAR)
The efficacy of 4-(Piperazin-1-yl)pyrimidine dihydrochloride can be attributed to its structural features. Variations in substituents on the piperazine or pyrimidine rings can significantly affect its biological activity. For example, modifications that enhance lipophilicity or steric hindrance can improve receptor binding affinity and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Piperazin-1-yl)pyrimidine dihydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with piperazine under nucleophilic substitution conditions. For example, analogous compounds are synthesized via refluxing precursors (e.g., chloropyrimidine) with piperazine in polar aprotic solvents like DMF, using bases such as K₂CO₃ to deprotonate intermediates . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for piperazine), temperature (80–120°C), and reaction time (12–24 hours). Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in ethanol .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(Piperazin-1-yl)pyrimidine dihydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the structure. For instance, piperazine protons typically appear as broad singlets at δ 2.5–3.5 ppm, while pyrimidine protons resonate as doublets in the δ 7.0–8.5 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₈H₁₂Cl₂N₄: calc. 235.04, observed 235.05) .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>98%) and identifies impurities .
Q. How do pH and temperature influence the solubility and stability of 4-(Piperazin-1-yl)pyrimidine dihydrochloride in aqueous buffers?
- Methodological Answer : The compound’s solubility is pH-dependent due to its basic piperazine moiety (pKa ~9.5). Below pH 3, high solubility is observed (>50 mg/mL in 0.1N HCl), while precipitation occurs near neutral pH. Stability studies (25°C, 40°C) in buffered solutions (pH 1–7) show degradation <5% over 48 hours at pH 3–5, but >10% degradation at pH 7 due to hydrolysis . Storage recommendations: lyophilized powder at -20°C for long-term stability.
Advanced Research Questions
Q. What strategies resolve contradictions in receptor-binding data for 4-(Piperazin-1-yl)pyrimidine derivatives?
- Methodological Answer : Discrepancies in receptor affinity (e.g., σ2 vs. 5-HT receptors) can arise from stereochemical variations or salt form differences. For example, dihydrochloride salts may exhibit altered solubility, affecting in vitro assays. To address this:
- Conduct parallel assays using free base and salt forms.
- Validate binding via radioligand displacement (e.g., [³H]-DTG for σ2 receptors) and correlate with computational docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Glu172 in σ2) .
Q. How can computational modeling predict the reactivity of 4-(Piperazin-1-yl)pyrimidine dihydrochloride in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, the pyrimidine ring’s electron-deficient C4 position shows higher electrophilicity (Fukui indices >0.1), favoring nucleophilic attack by amines. Solvent effects (e.g., DMF’s dielectric constant) are incorporated via Polarizable Continuum Models (PCM) to refine predictions .
Q. What analytical approaches quantify trace impurities (e.g., des-chloro analogs) in 4-(Piperazin-1-yl)pyrimidine dihydrochloride batches?
- Methodological Answer :
- LC-MS/MS : A validated method using a HILIC column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water quantifies impurities at 0.01% levels.
- Reference Standards : Co-inject with synthesized impurities (e.g., 2-(Piperazin-1-yl)pyrimidine, CAS 246870-46-2) to confirm retention times and fragmentation patterns .
Q. How do structural modifications (e.g., fluorophenyl substitutions) alter the compound’s pharmacokinetic profile?
- Methodological Answer : Introduce substituents via Suzuki coupling (e.g., 4-fluorophenyl boronic acid) at the pyrimidine C5 position. Assess changes using:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
